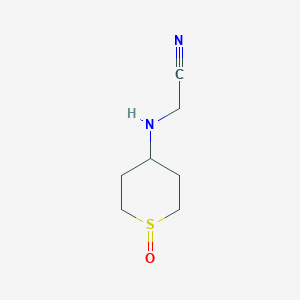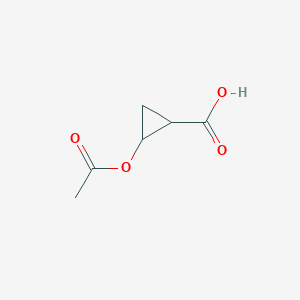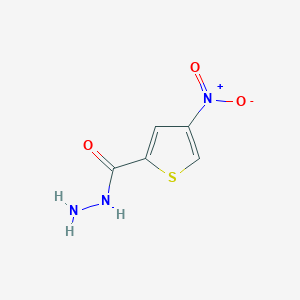
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile is a compound that features a unique structure combining a thiopyran ring with an aminoacetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile typically involves the condensation of a thiopyran derivative with an aminoacetonitrile precursor. One common method includes the reaction of tetrahydrothiopyran-4-one with hydroxylamine to form the oxime, followed by oxidation to yield the corresponding N-oxide. This intermediate is then reacted with aminoacetonitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Parent amine.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Thiopyran Derivatives: Compounds with similar thiopyran rings, such as tetrahydrothiopyran-4-one.
Aminoacetonitrile Derivatives: Compounds like aminoacetonitrile itself or its substituted derivatives.
Uniqueness
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile is unique due to the combination of the thiopyran ring and the aminoacetonitrile group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H12N2OS |
|---|---|
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
2-[(1-oxothian-4-yl)amino]acetonitrile |
InChI |
InChI=1S/C7H12N2OS/c8-3-4-9-7-1-5-11(10)6-2-7/h7,9H,1-2,4-6H2 |
Clave InChI |
MUNQHRUCQWLDEF-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)CCC1NCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B15222713.png)







![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)

![2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15222787.png)
![Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15222793.png)
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)

